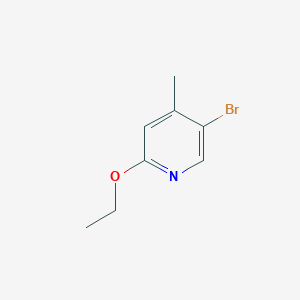

5-Bromo-2-ethoxy-4-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Applied Chemistry

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nbinno.comnih.gov Its derivatives are integral to numerous applications, from medicinal chemistry to materials science. nih.govresearchgate.net The pyridine nucleus is found in various natural products, including vitamins and alkaloids, and serves as a crucial building block in the synthesis of many pharmaceutical drugs. nih.govresearchgate.net The unique electronic properties of the pyridine ring, characterized by a delocalized π-electron system and the presence of a nitrogen atom, allow for a wide array of chemical transformations. globalresearchonline.net

In organic synthesis, pyridine and its derivatives are utilized as versatile intermediates, catalysts, and reagents. nbinno.comglobalresearchonline.net They participate in a variety of reactions, including electrophilic and nucleophilic substitutions, enabling the construction of complex molecular architectures. researchgate.netslideshare.net The ability to functionalize the pyridine ring at different positions provides chemists with a powerful tool for creating diverse molecular libraries for drug discovery and other applications. nbinno.com In applied chemistry, pyridine derivatives are essential components in the development of agrochemicals, dyes, and functional nanomaterials. nih.gov Their broad utility underscores the importance of these heterocyclic compounds in both academic research and industrial processes. nbinno.com

The Role of Halogenated and Alkoxy-Substituted Pyridines in Contemporary Research

The introduction of halogen and alkoxy substituents onto the pyridine ring significantly modifies its chemical reactivity and physical properties, making these derivatives particularly valuable in contemporary research. nbinno.comnih.gov Halogenated pyridines are key intermediates in a multitude of synthetic transformations, especially in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. nbinno.com The presence of a halogen atom, such as bromine or chlorine, provides a reactive site for introducing various functional groups, which is a critical strategy in the development of new pharmaceuticals and agrochemicals. nih.govnsf.gov The regioselective halogenation of pyridines is a vital area of research, as it allows for the precise control of molecular design. nih.gov

Alkoxy-substituted pyridines also play a significant role in modern chemistry. researchgate.net The alkoxy group can influence the electronic nature of the pyridine ring and can be involved in various chemical reactions. researchgate.net In medicinal chemistry, 2-alkoxypyridines are recognized as important structural motifs. researchgate.net For instance, a series of 2-aryloxy-4-alkoxy-pyridines have been identified as potent and selective antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, highlighting their potential in the development of new therapeutic agents. nih.gov The combination of halogen and alkoxy substituents on a pyridine scaffold, as seen in 5-Bromo-2-ethoxy-4-methylpyridine, creates a multifunctional building block with broad potential for the synthesis of novel and complex molecules. nbinno.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis. A summary of its key chemical and physical data is presented below.

| Property | Value | Source |

| Molecular Formula | C8H10BrNO | nih.gov |

| Molecular Weight | 216.07 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 610279-04-4 | nih.gov |

| Canonical SMILES | CCOC1=NC=C(C(=C1)C)Br | nih.gov |

| InChI | InChI=1S/C8H10BrNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 | nih.gov |

| InChIKey | YHBHSFKVMVMPGU-UHFFFAOYSA-N | nih.gov |

| Computed XLogP3 | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 214.99458 Da | nih.gov |

| Monoisotopic Mass | 214.99458 Da | nih.gov |

| Topological Polar Surface Area | 22.1 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is not extensively available, its structure suggests that it can be prepared through established methods for the synthesis of substituted pyridines. A plausible synthetic route could involve the bromination and ethoxylation of a suitable 4-methylpyridine precursor. For instance, the synthesis of a related compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, has been achieved by the bromination of 2-methoxy-4-methyl-3-nitropyridine. chemicalbook.com This suggests that a similar strategy could be employed for the synthesis of this compound.

The reactivity of this compound is dictated by the presence of the bromo, ethoxy, and methyl functional groups on the pyridine ring. The bromine atom at the 5-position is a key reactive site, making the compound a valuable substrate for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. nbinno.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents at this position. mdpi.com

The ethoxy group at the 2-position and the methyl group at the 4-position influence the electronic properties of the pyridine ring and can direct the regioselectivity of further chemical transformations. The presence of these groups makes this compound a versatile building block for the synthesis of more complex, highly substituted pyridine derivatives.

Applications in Scientific Research

This compound primarily serves as a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from its multifunctional nature, which allows for the strategic and controlled introduction of various chemical moieties to construct larger, more complex molecules.

In pharmaceutical research, halogenated and alkoxy-substituted pyridines are common structural motifs in a wide range of biologically active compounds. nbinno.com The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents. The bromine atom can be readily displaced or used in cross-coupling reactions to build molecular complexity, a common strategy in drug discovery programs. nbinno.com

In the realm of materials science, pyridine derivatives are utilized in the synthesis of functional materials, including polymers and electronic materials. nbinno.com The unique electronic and coordination properties of the pyridine ring make it a useful component in the design of new materials with specific optical, electronic, or catalytic properties. The functional groups present in this compound provide handles for incorporating this scaffold into larger polymeric or supramolecular structures.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-ethoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBHSFKVMVMPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406216 | |

| Record name | 5-bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610279-04-4 | |

| Record name | 5-Bromo-2-ethoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610279-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Ethoxy 4 Methylpyridine

Retrosynthetic Analysis and Strategic Design for the 5-Bromo-2-ethoxy-4-methylpyridine Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the C-Br, C-O (ethoxy), and C-C (methyl) bonds. A logical approach involves the construction of a suitably substituted pyridine (B92270) ring followed by the introduction of the bromo group at a late stage to avoid interference with other functionalization steps.

The key precursor is envisioned as 2-ethoxy-4-methylpyridine (B3331464). This intermediate can be subjected to regioselective bromination to yield the final product. The synthesis of 2-ethoxy-4-methylpyridine itself can be approached from more readily available starting materials such as 2-chloro-4-methylpyridine (B103993) or 2-amino-4-methylpyridine (B118599). This strategic design prioritizes the assembly of the core pyridine structure with the desired alkyl and alkoxy substituents before the final halogenation step.

Precursor Chemistry and Functional Group Interconversions in Pyridine Synthesis

The successful synthesis of this compound is highly dependent on the efficient preparation of key pyridine intermediates and the strategic interconversion of functional groups.

Preparation of Key Pyridine Intermediates

The synthesis of the central precursor, 2-ethoxy-4-methylpyridine, can be achieved from several starting points. One common method involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with an ethoxide. For instance, 2-chloro-4-methylpyridine can be treated with sodium ethoxide to yield 2-ethoxy-4-methylpyridine. The synthesis of 2-chloro-4-methylpyridine can be accomplished from 3-methylpyridine (B133936) 1-oxide by reaction with phosphorus oxychloride. alkalimetals.com

Alternatively, 2-amino-4-methylpyridine serves as another versatile starting material. sigmaaldrich.com The amino group can be converted to a hydroxyl group via diazotization, followed by etherification to introduce the ethoxy group. The synthesis of 2-amino-4-methylpyridine can be achieved through various methods, including the reaction of 2-(4-methylfuran) ethyl formate (B1220265) with ammonia (B1221849) followed by a series of transformations. google.com

A general overview of the synthesis of key precursors is provided in the table below.

| Precursor | Starting Material(s) | Key Reagents |

| 2-Chloro-4-methylpyridine | 3-Methylpyridine 1-oxide | Phosphorus oxychloride alkalimetals.com |

| 2-Amino-4-methylpyridine | 2-(4-Methylfuran) ethyl formate | Ammonia, various reagents google.com |

| 2-Ethoxy-4-methylpyridine | 2-Chloro-4-methylpyridine | Sodium ethoxide |

| 2-Ethoxy-4-methylpyridine | 2-Amino-4-methylpyridine | NaNO2/H+, Ethanol (B145695) |

Derivatization from Related Pyridine Amines and Halides

The conversion of pyridine amines and halides into the desired 2-ethoxy-4-methylpyridine is a critical step. The Sandmeyer reaction, or a variation thereof, can be employed to convert 2-amino-4-methylpyridine to 2-chloro-4-methylpyridine, which can then undergo nucleophilic substitution with sodium ethoxide. Direct conversion of the amino group to an ethoxy group is also a possibility, though it may require specific reaction conditions to avoid side reactions.

Advanced Synthetic Protocols for this compound Elaboration

With the 2-ethoxy-4-methylpyridine scaffold in hand, the final steps involve the regioselective introduction of the bromine atom and potential further functionalization.

Regioselective Alkylation and Bromination Strategies

The bromination of 2-ethoxy-4-methylpyridine is expected to occur at the C5 position due to the directing effects of the ethoxy and methyl groups. The ethoxy group at the 2-position is an activating, ortho-, para-directing group, while the methyl group at the 4-position is also an activating, ortho-, para-directing group. The combined effect of these two groups strongly directs electrophilic substitution to the C3 and C5 positions. Steric hindrance from the ethoxy group may favor substitution at the C5 position.

Various brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic rings. nih.gov Other reagents like bromine in acetic acid or tetrabutylammonium (B224687) tribromide could also be considered. nih.gov The reaction conditions, such as solvent and temperature, would need to be optimized to achieve high regioselectivity and yield. The activation of the pyridine ring by converting it to its N-oxide can also be a strategy to control the regioselectivity of bromination. researchgate.net

Oxidative Transformations for Side Chain Functionalization

While the primary focus is on this compound, it is worth noting that the methyl group at the 4-position offers a handle for further synthetic modifications through oxidative transformations. The methyl group can be oxidized to a variety of functional groups, such as an aldehyde, a carboxylic acid, or a hydroxymethyl group. This would allow for the synthesis of a wider range of derivatives with potentially interesting biological activities. For instance, selective lithiation of the methyl group followed by reaction with an electrophile could introduce new substituents. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Transition metal catalysis has revolutionized the synthesis of substituted pyridines, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. The construction of the 2-ethoxy group on the pyridine ring of the target molecule can be envisioned through a C-O cross-coupling reaction, a process that has seen significant advancements using palladium and nickel catalysts.

Palladium-catalyzed C-O cross-coupling, often a variant of the Buchwald-Hartwig amination, allows for the formation of aryl ethers from aryl halides and alcohols. For the synthesis of this compound, a plausible precursor would be a 5-bromo-2-halo-4-methylpyridine (e.g., 2-chloro or 2-bromo derivative). The reaction with ethanol or a corresponding alkoxide, facilitated by a palladium catalyst and a suitable phosphine (B1218219) ligand, would yield the desired product. The choice of ligand is critical to promote the challenging C-O reductive elimination over competing pathways like β-hydride elimination. nih.gov Bulky, electron-rich phosphine ligands, such as those from the DalPhos family or bipyrazolylphosphines, have been developed to facilitate the coupling of even unactivated (hetero)aryl chlorides with primary alcohols. nih.govnih.govorganic-chemistry.org

Nickel catalysis has emerged as a cost-effective and highly effective alternative for C-O bond formation. nih.govacs.org Nickel catalysts, often in combination with bidentate phosphine ligands like DPPF or specialized ligands such as PAd-DalPhos, can mediate the coupling of (hetero)aryl chlorides with alcohols. nih.govacs.org These reactions often exhibit broad functional group tolerance, which is crucial when dealing with multi-substituted pyridines. The reaction of a 2-chloropyridine (B119429) substrate with a phenol (B47542) or alcohol can proceed efficiently, providing a direct route to the corresponding pyridyl-O-aryl or pyridyl-O-alkyl ethers. acs.org

The table below summarizes representative conditions for transition metal-catalyzed C-O cross-coupling reactions applicable to the functionalization of halopyridines.

| Catalyst / Ligand | Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) | Ref |

| Pd(OAc)₂ / L6¹ | Aryl Bromides/Chlorides | Primary Alcohols | NaOtBu | Toluene | 100 | 72-98 | organic-chemistry.org |

| (DPPF)Ni(o-tolyl)Cl | (Hetero)aryl Chlorides | Secondary Amines | LiOtBu | CPME/MeCN | 110 | 51-95 | nih.gov |

| Ni(COD)₂ / PhPAd-DalPhos | 4-Chloroquinaldine | Phenol | NaOPh | Dioxane | 100 | 95 | acs.org |

| Pd₂(dba)₃ / L8² | (Hetero)aryl Chlorides | Primary Alcohols | Cs₂CO₃ | Toluene | 110 | 50-98 | nih.gov |

| ¹ L6 = Bulky di-1-adamantyl-substituted bipyrazolylphosphine | |||||||

| ² L8 = A hybrid biaryl phosphine ligand |

Reductive Methodologies for Pyridine Ring Modification

Reductive methodologies in the context of pyridine chemistry can encompass several transformations, including the saturation of the aromatic ring to form piperidines, the reduction of substituents, or reductive cross-coupling reactions. For the synthesis of a functionalized aromatic pyridine like this compound, reductive cross-coupling and the reduction of a pre-installed functional group are the most relevant strategies.

Reductive cross-coupling reactions, particularly those catalyzed by nickel, have become a powerful method for C-C bond formation from two electrophiles. chinesechemsoc.org This approach avoids the need for pre-formed organometallic reagents. For instance, a nickel-catalyzed reductive coupling could potentially be used to introduce the methyl group at the C4 position by reacting a suitable di-halogenated pyridine precursor with an alkyl electrophile in the presence of a reducing agent like zinc or manganese. While typically used for C-C bonds, related reductive methodologies can be applied to other bond formations.

More commonly, reduction is employed to modify a functional group on the pyridine ring as part of a multi-step synthesis. A classic example is the reduction of a nitropyridine to an aminopyridine. For instance, a 4-methyl-5-nitropyridine derivative could be synthesized and then the nitro group reduced to an amine using catalytic hydrogenation (e.g., H₂ over Pd/C) or other reducing agents. This amino group can then be diazotized and subsequently removed or replaced, offering a versatile handle for further functionalization.

Another relevant reductive process is the dearomatization of the pyridine ring to yield dihydropyridines or piperidines, which can sometimes be re-aromatized after further modification. nih.gov For example, a catalytic stereoselective 1,4-dearomatization can produce 1,4-dihydropyridines (1,4-DHPs). nih.gov These intermediates can then be oxidized to re-form the aromatic pyridine ring, potentially with a new substitution pattern. nih.gov While complex, these methods provide access to pyridine structures that are difficult to obtain through direct substitution.

The table below illustrates examples of reductive methodologies that can be applied to modify pyridine derivatives.

| Reaction Type | Catalyst / Reagent | Substrate | Product | Conditions | Yield (%) | Ref |

| Reductive Cross-Coupling | NiBr₂·glyme / Ligand | Aryl Bromide + Alkyl Bromide | Alkylated Arene | Zn, LiI, DMA | 50-91 | chinesechemsoc.org |

| Dearomatization/Reduction | (Ph-BPE)CuH | Substituted Pyridine | Substituted Piperidine | H₂, Pd/C | N/A | nih.gov |

| α-Methylation | Raney® Nickel | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 1-Octanol, Reflux | 89 | mdpi.com |

| Reductive Carboxylation | Nickel/Photoredox | Aryl Bromide | Aryl Carboxylic Acid | CO₂, Amine, Light | 40-96 | chinesechemsoc.org |

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Ethoxy 4 Methylpyridine

Electrophilic and Nucleophilic Substitution Reactions

Electronic Effects of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 5-Bromo-2-ethoxy-4-methylpyridine towards electrophilic and nucleophilic attack is significantly influenced by the electronic properties of its substituents: the bromine atom, the ethoxy group, and the methyl group.

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iqquora.com This effect is further modulated by the attached functional groups.

Ethoxy Group (-OCH₂CH₃): Located at the 2-position, the ethoxy group is an activating group. It can donate electron density to the ring through resonance, which helps to facilitate electrophilic substitution.

Methyl Group (-CH₃): The methyl group at the 4-position is also an activating group, donating electron density via an inductive effect.

Bromine Atom (-Br): The bromine atom at the 5-position is a deactivating group due to its electron-withdrawing inductive effect. However, it can direct incoming electrophiles to specific positions.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iq The presence of the electron-withdrawing bromine atom can further enhance this reactivity.

Influence of Solvent Polarity on Reaction Pathways

Solvent polarity plays a crucial role in the reaction pathways of pyridine derivatives. numberanalytics.com The rate and mechanism of both electrophilic and nucleophilic substitution reactions can be significantly affected by the solvent's ability to stabilize charged intermediates and transition states. numberanalytics.com

In general:

Polar protic solvents can solvate both cations and anions effectively. In SN1 reactions, these solvents can stabilize the carbocation intermediate, thus increasing the reaction rate. quora.comnumberanalytics.com

Polar aprotic solvents , such as DMF and DMSO, are also known to influence nucleophilic substitution reactions.

Nonpolar solvents may slow down reactions that involve the formation of charged intermediates. quora.com

Studies on similar pyridine systems have shown that the thermodynamics of adduct formation and the rates of substitution are dependent on the dielectric constant of the solvent. researchgate.net For instance, the formation constant of a pyridine adduct was observed to decrease with an increase in the solvent's dielectric constant. researchgate.net The choice of solvent can therefore be a critical parameter to control the outcome and efficiency of reactions involving this compound.

Reactivity of Functional Groups within the this compound Structure

Reactions of the Bromine Atom

The bromine atom at the 5-position is a key functional group for synthetic transformations. It is a good leaving group in nucleophilic substitution reactions and is also amenable to various cross-coupling reactions.

Table 1: Reactivity of the Bromine Atom

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides, thiols) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures. | 5-substituted pyridine derivatives |

| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) and a base with aryl or vinyl boronic acids. | Biaryl or vinyl-substituted pyridines |

| Heck Coupling | Palladium catalyst with an alkene and a base. guidechem.com | Alkenyl-substituted pyridines |

| Sonogashira Coupling | Palladium and copper catalysts with a terminal alkyne and a base. guidechem.com | Alkynyl-substituted pyridines |

| Stille Coupling | Palladium catalyst with an organotin reagent. guidechem.com | Variously substituted pyridines |

These reactions highlight the versatility of the bromine atom in creating new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable intermediate in the synthesis of more complex molecules. indiamart.com

Transformations Involving the Ethoxy Group

The ethoxy group at the 2-position can also undergo specific chemical transformations, although it is generally less reactive than the bromine atom.

Table 2: Transformations of the Ethoxy Group

| Reaction Type | Reagents and Conditions | Product Type |

| Ether Cleavage | Strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). | 5-Bromo-4-methyl-2-hydroxypyridine |

This transformation is significant as it allows for the conversion of the ethoxy group into a hydroxyl group, which can then participate in a different set of reactions, such as oxidation or further substitution.

Reactivity of the Methyl Group

The methyl group at the 4-position, while generally less reactive than the other functional groups, can be functionalized under specific conditions.

Table 3: Reactivity of the Methyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇ in H₂SO₄). | 5-Bromo-2-ethoxy-pyridine-4-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS) or Br₂ with a radical initiator (e.g., AIBN) or UV light. | 5-Bromo-2-ethoxy-4-(halomethyl)pyridine |

The oxidation of the methyl group to a carboxylic acid introduces a new functional group that can be used for amide or ester formation. Halogenation of the methyl group provides a reactive handle for subsequent nucleophilic substitution reactions at the benzylic position.

Advanced Structural Characterization and Spectroscopic Investigations

Crystallographic Analysis and Intermolecular Interactions

Crystallographic studies are indispensable for determining the precise solid-state architecture of a molecule. For 5-Bromo-2-ethoxy-4-methylpyridine, while specific crystallographic data is not widely published, we can infer its likely structural characteristics based on analyses of similar brominated pyridine (B92270) derivatives.

Analysis of Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonds and other non-covalent interactions are the driving forces behind the formation of specific supramolecular assemblies in the solid state. In the case of this compound, the presence of the nitrogen atom in the pyridine ring and the oxygen atom of the ethoxy group provides potential sites for hydrogen bond formation. Although the molecule itself lacks strong hydrogen bond donors, weak C–H···N and C–H···O hydrogen bonds are expected to play a significant role in its crystal packing, a phenomenon observed in similar heterocyclic structures. nih.gov These interactions, along with potential halogen bonding involving the bromine atom, would likely lead to the formation of one-, two-, or three-dimensional networks, defining the supramolecular architecture of the compound.

Advanced Spectroscopic Methods for Molecular Structure

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Studies for Chemical Shift Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its chemical structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethoxy group, and the singlet of the methyl group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, ethoxy, and methyl substituents.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for each unique carbon atom in the molecule, including the carbon atoms of the pyridine ring and the ethoxy and methyl groups.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Singlet, Doublet |

| -O-CH₂-CH₃ | 3.9 - 4.5 | Quartet |

| -CH₃ | 2.2 - 2.6 | Singlet |

| -O-CH₂-CH₃ | 1.2 - 1.6 | Triplet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic-C | 110 - 160 |

| -O-CH₂-CH₃ | 60 - 70 |

| -CH₃ | 15 - 25 |

| -O-CH₂-CH₃ | 10 - 20 |

Note: The expected chemical shift values are estimates based on analogous compounds and general principles of NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, these techniques would confirm the presence of the pyridine ring, the C-O-C ether linkage, and the C-Br bond.

The IR spectrum would be expected to show characteristic absorption bands for the C=C and C=N stretching vibrations of the pyridine ring, typically in the range of 1400-1600 cm⁻¹. The C-O stretching of the ethoxy group would likely appear around 1050-1250 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bond.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 | IR, Raman |

| C-O-C Stretch (Ether) | 1050 - 1250 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Note: The expected vibrational frequencies are based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable information about conjugation and the presence of chromophores.

For pyridine-based compounds such as this compound, the UV-Vis spectrum is primarily characterized by two types of electronic transitions: π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically observed as strong absorption bands. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital.

The absorption maxima (λmax) and molar absorptivity (ε) of these transitions are sensitive to the nature and position of substituents on the pyridine ring. In the case of this compound, the bromo, ethoxy, and methyl groups all influence the electronic distribution within the pyridine ring, thereby affecting the energies of the molecular orbitals and the resulting absorption spectrum.

Detailed Research Findings

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from the analysis of the parent pyridine molecule and the known effects of the individual substituents.

Pyridine itself exhibits a strong π → π* transition around 251 nm and a weak n → π* transition at approximately 270 nm in a non-polar solvent. The substituents present in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Ethoxy Group (-OCH2CH3): As an electron-donating group, the ethoxy substituent at the 2-position increases the electron density of the pyridine ring through resonance. This raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap for the π → π* transition and resulting in a shift to a longer wavelength.

Bromo Group (-Br): Halogens can exhibit both inductive (electron-withdrawing) and resonance (electron-donating) effects. In the case of bromopyridines, the resonance effect often leads to a bathochromic shift.

Methyl Group (-CH3): The methyl group at the 4-position is a weak electron-donating group through an inductive effect, which can also contribute to a slight red shift of the absorption bands.

The combination of these substituents is anticipated to result in a UV-Vis spectrum for this compound with absorption maxima shifted to longer wavelengths compared to unsubstituted pyridine. The primary π → π* transition is likely to be the most affected, showing a significant bathochromic shift.

The following table provides the UV-Vis absorption data for pyridine to serve as a baseline for understanding the electronic transitions in substituted pyridines.

| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Pyridine | Hexane | 251 (π → π) | 2000 |

| 270 (n → π) | 450 | ||

| Ethanol (B145695) | 257 (π → π) | 2750 | |

| 263 (π → π) | sh |

sh: shoulder

The data illustrates the typical absorption characteristics of the pyridine ring. The introduction of the bromo, ethoxy, and methyl groups in this compound would be expected to shift these primary absorption bands to longer wavelengths.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

The substituents on the pyridine (B92270) ring—bromo, ethoxy, and methyl groups—would influence the geometry. The electronic effects and steric bulk of these groups would lead to slight distortions of the pyridine ring from a perfect planar hexagon. Energetic calculations would provide the molecule's total energy, heat of formation, and Gibbs free energy, which are crucial for assessing its thermodynamic stability.

Table 1: Expected Influence of Substituents on Molecular Geometry

| Substituent | Expected Effect on Pyridine Ring Geometry |

| Bromo Group | Due to its size and electronegativity, it would elongate the C-Br bond and potentially influence adjacent bond angles. |

| Ethoxy Group | The C-O-C bond angle and the orientation of the ethyl group would be determined by minimizing steric hindrance. It can act as an electron-donating group. |

| Methyl Group | As an electron-donating group, it would slightly alter the electronic distribution and bond lengths in the ring. |

| Pyridine Nitrogen | The nitrogen atom introduces asymmetry and influences the bond lengths and angles within the heterocyclic ring. |

This table is illustrative, based on general principles of computational chemistry for substituted pyridines.

Following geometry optimization, vibrational frequency calculations are typically performed using the same DFT method. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are used to generate a theoretical infrared (IR) and Raman spectrum.

Each predicted vibrational frequency corresponds to a specific motion, such as the stretching of C-H, C=N, or C-C bonds, or the bending and wagging of substituent groups. By comparing the theoretical spectrum with an experimentally obtained spectrum, one can confirm the molecular structure and the accuracy of the computational model. For 5-Bromo-2-ethoxy-4-methylpyridine, characteristic frequencies for the pyridine ring vibrations, as well as vibrations associated with the bromo, ethoxy, and methyl substituents, would be identified.

Electronic Properties and Reactivity Prediction

Computational methods are invaluable for elucidating the electronic characteristics of a molecule, which in turn determine its chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the analysis would map the spatial distribution of these orbitals. The HOMO is expected to be located primarily on the electron-rich pyridine ring and the ethoxy group, while the LUMO might be distributed over the ring and the electronegative bromine atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate different potential values, where red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom due to its lone pair of electrons. The area around the bromine atom might also show negative potential. In contrast, the hydrogen atoms of the methyl and ethoxy groups would exhibit positive potential (blue or green). This map is crucial for predicting how the molecule will interact with other reagents, highlighting sites for hydrogen bonding and electrophilic or nucleophilic reactions.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity.

Electronic Chemical Potential (μ) : This indicates the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : This measures the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Calculating these indices for this compound would provide a quantitative assessment of its stability and reactivity profile, allowing for comparison with other related compounds.

Intermolecular Interactions and Non-Covalent Bonding Studies

In the absence of direct crystallographic or computational studies on this compound, its intermolecular interaction profile can be inferred by examining related substituted pyridines. The molecular structure, featuring a bromine atom, an ethoxy group, and a methyl group on the pyridine ring, allows for a variety of non-covalent interactions that are crucial in determining its solid-state packing and physical properties.

Key potential intermolecular interactions for this compound include:

Hydrogen Bonding: While the primary structure of this compound lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, such as water or alcohols, N···H-O interactions would be expected. Furthermore, weaker C-H···N and C-H···O hydrogen bonds, where the methyl and ethoxy hydrogens interact with the nitrogen atom or the oxygen of the ethoxy group of a neighboring molecule, are also plausible. Studies on other substituted pyridines have demonstrated the importance of such weak hydrogen bonds in stabilizing crystal structures. nih.gov

Halogen Bonding: The bromine atom at the 5-position is a potential halogen bond donor. This interaction, denoted as C-Br···N or C-Br···O, would involve the electrophilic region (σ-hole) on the bromine atom interacting with the lone pair of the nitrogen or oxygen atom of an adjacent molecule. The strength of this interaction is influenced by the electron-withdrawing nature of the pyridine ring.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions. These interactions are sensitive to the substitution pattern, which affects the quadrupole moment of the ring. The presence of both electron-donating (ethoxy, methyl) and electron-withdrawing (bromo) substituents creates a complex electronic environment that will dictate the preferred stacking geometry (e.g., face-to-face or offset).

Computational studies on analogous halogenated pyridines and other substituted aromatic systems confirm the significance of these non-covalent interactions in directing molecular assembly. nih.gov For instance, the analysis of crystal packing in similar molecules often reveals a complex interplay of these forces, leading to the final supramolecular architecture.

Advanced Computational Characterization

To further elucidate the electronic structure of this compound, advanced computational methods like Natural Bond Orbital (NBO) analysis and calculations of optoelectronic properties provide a deeper understanding.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge transfer and electron delocalization within a molecule. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the stabilizing effects of hyperconjugation.

For this compound, key NBO interactions would include:

Donation from lone pairs: The lone pairs on the nitrogen and oxygen atoms are significant electron donors. NBO analysis would likely reveal strong donations from the nitrogen lone pair (LP(N)) and the oxygen lone pair (LP(O)) into the antibonding π* orbitals of the pyridine ring. This delocalization stabilizes the molecule and influences the electron density distribution.

Influence of the bromine atom: The bromine atom's lone pairs can also participate in donor-acceptor interactions, though its primary effect is often inductive electron withdrawal.

The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies its importance. While specific E(2) values for this compound are not available in the literature, data from analogous substituted pyridines can provide an estimate of the magnitude of these interactions.

Table 1: Postulated Major NBO Interactions and Their Significance in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Postulated Significance |

| LP (N) | π* (C-C) of ring | n → π | High; significant delocalization of nitrogen lone pair into the ring. |

| LP (O) | σ (C-C) of ring | n → σ | Moderate; delocalization of oxygen lone pair. |

| σ (C-H) of CH₃ | π (C-C) of ring | σ → π | Moderate; hyperconjugative stabilization from the methyl group. |

| σ (C-H) of OCH₂CH₃ | π (C-C) of ring | σ → π* | Moderate; hyperconjugative stabilization from the ethoxy group. |

This table is based on general principles of NBO analysis and data from analogous molecules, as direct computational results for this compound are not available.

Computational Studies of Optoelectronic Properties (e.g., hyperpolarizability)

The optoelectronic properties of a molecule, such as its hyperpolarizability, determine its potential for use in non-linear optical (NLO) materials. Hyperpolarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Molecules with large hyperpolarizability values are of interest for applications like frequency doubling of light.

The hyperpolarizability of a substituted pyridine is strongly dependent on the nature and position of its substituents. The presence of both electron-donating groups (ethoxy, methyl) and an electron-withdrawing group (bromo) in this compound suggests the potential for significant NLO properties. The donor-acceptor character within the molecule can lead to a large change in dipole moment upon excitation, which is a key factor for a high hyperpolarizability.

Computational methods, particularly Density Functional Theory (DFT), are commonly used to calculate the hyperpolarizability (β) of molecules. osti.gov While no specific calculations for this compound are reported, studies on similarly substituted "push-pull" aromatic systems provide a framework for understanding its potential. The arrangement of the donor and acceptor groups across the π-conjugated system of the pyridine ring is crucial.

Table 2: Predicted Factors Influencing the Optoelectronic Properties of this compound

| Property | Influencing Factors | Predicted Outcome |

| First Hyperpolarizability (β) | Presence of electron-donating (ethoxy, methyl) and electron-withdrawing (bromo) groups; extent of charge transfer across the pyridine ring. | Potentially significant, making it a candidate for NLO applications. |

| HOMO-LUMO Gap | The combined electronic effects of the substituents on the π-system of the pyridine ring. | The gap is expected to be in a range typical for substituted pyridines, influencing its absorption and emission characteristics. |

This table is a qualitative prediction based on the molecular structure and findings for analogous compounds, pending specific computational verification.

Applications and Potential in Specialized Chemical Fields

Applications in Medicinal Chemistry and Drug Discovery

The pyridine (B92270) ring is a foundational structure in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration. indiamart.com The strategic placement of substituents on this ring allows for the fine-tuning of a molecule's biological activity, making compounds like 5-Bromo-2-ethoxy-4-methylpyridine valuable starting points for drug discovery programs.

The structure of this compound is well-suited for use as a core scaffold in the synthesis of more complex, biologically active molecules. The pyridine ring itself is a privileged scaffold, known to interact with a wide range of biological targets. indiamart.com The functional groups attached to this core provide specific advantages for chemical synthesis:

The bromine atom at the 5-position is a key reactive site. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings, which are powerful methods for forming carbon-carbon bonds and constructing intricate molecular frameworks. pipzine-chem.com This allows for the straightforward introduction of various other chemical moieties.

The ethoxy group at the 2-position and the methyl group at the 4-position modify the electronic properties and spatial characteristics of the molecule.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing a lead compound's efficacy and properties. For pyridine derivatives, the nature and position of substituents dramatically influence their biological activity. indiamart.com

Bromine Substituent: The bromine atom significantly impacts a molecule's properties. It increases lipophilicity, which can enhance membrane permeability. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a drug molecule to its protein target. In the development of the potent endothelin receptor antagonist Macitentan, the inclusion of a bromine atom on a heterocyclic ring was a key feature of the final drug candidate. sigmaaldrich.com However, in some contexts, the presence of halogen atoms has been shown to decrease the antiproliferative activity of certain pyridine derivatives. indiamart.com

Ethoxy Substituent: The ethoxy group, as an alkoxy group, primarily influences the molecule's polarity, lipophilicity, and solubility. Replacing a hydrogen atom with an ethoxy group can alter how the molecule fits into a receptor's binding pocket and can serve as a hydrogen bond acceptor. indiamart.com The ethoxy group in 5-bromo-2-chloro-4'-ethoxy diphenylmethane, an intermediate for an antidiabetic drug, highlights its importance in the structure of pharmacologically relevant molecules. nih.gov Studies on other bioactive nucleosides have shown that modifying such groups is a key strategy for tuning antiviral activity and creating effective prodrugs. Current time information in Pasuruan, ID.

This compound and its close analogues are primarily utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). acs.org Their value lies in providing a pre-functionalized core structure that simplifies the synthetic route to complex target molecules.

A significant example is the synthesis of the antidiabetic drug dapagliflozin. A crucial intermediate in its manufacture is 5-bromo-2-chloro-4'-ethoxy diphenylmethane. nih.gov This intermediate shares the core features of a benzene (B151609) ring substituted with both a halogen (bromine) and an ethoxy group, demonstrating the industrial relevance of this substitution pattern for creating modern therapeutic agents. A one-pot synthesis method has been developed for this intermediate, highlighting its importance in pharmaceutical production. nih.gov

Furthermore, the discovery of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension, evolved from a medicinal chemistry program that explored substituted heterocyclic structures. sigmaaldrich.com The final molecule features bromo- and ethoxy-functionalized rings, underscoring the utility of this combination in developing potent, orally active drugs. sigmaaldrich.com

Research into the biological interactions of substituted pyridines has identified specific and promising pharmacological targets. A closely related compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, has been noted for its anticancer activity, which is achieved by binding to and inhibiting bromodomains. chemimpex.com Bromodomains are epigenetic reader proteins that recognize acetylated lysine (B10760008) residues on histones and are considered important therapeutic targets for various diseases, including cancer. chemimpex.comacs.org

Molecular docking studies on other bromo-pyridine derivatives, such as imidazo[4,5-b]pyridines, have helped to elucidate their binding modes. These studies show that the compounds engage with amino acid residues within the active sites of enzymes through hydrogen bonding and hydrophobic (π-interactions), stabilizing the complex and leading to biological activity. innospk.com

Derivatives of brominated pyridines have demonstrated significant potential as antimicrobial agents. The pyridine scaffold is known to be a component of molecules with diverse biological effects, including antibacterial and antiviral activities. indiamart.cominnospk.com

Studies have shown that pyridine derivatives exhibit notable efficacy against various bacterial strains. In one study, derivatives of 5-Bromo-2-methylpyridin-3-amine were tested for biofilm inhibition against E. coli, with some compounds showing high activity. Another research effort focused on N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, synthesized from 2-amino-4-methylpyridine (B118599). Certain brominated derivatives in this series showed potent antibacterial activity against extended-spectrum-β-lactamase (ESBL)-producing E. coli, a clinically significant resistant strain. Similarly, imidazo[4,5-b]pyridine derivatives synthesized from a 5-bromopyridine precursor were more effective against Gram-positive bacteria (Bacillus cereus) than Gram-negative bacteria (Escherichia coli). innospk.com

Table 1: Reported Antimicrobial Activity of Selected Bromo-Pyridine Derivatives

Contributions to Agrochemical Development

In addition to pharmaceuticals, substituted pyridines are crucial intermediates in the agrochemical industry. indiamart.com The pyridine ring is a core component of many modern insecticides, including the widely used neonicotinoids.

While specific commercial pesticides derived directly from this compound are not prominently documented, its role as a building block for agrochemicals is well-established by chemical suppliers. Its structural analogue, 5-Bromo-2-methoxy-4-methylpyridine, is explicitly noted for its application in formulating effective pesticides and herbicides, which contribute to improving crop protection and yield. The unique reactivity conferred by the bromo and alkoxy substituents makes these compounds valuable for synthesizing new pesticide products with high efficacy and selectivity. pipzine-chem.com

Research into the insecticidal properties of this class of compounds is active. Numerous studies have focused on synthesizing novel pyridine derivatives and evaluating their toxicity against agricultural pests like aphids. chemimpex.com For instance, certain functionalized pyridines have shown high toxicological effectiveness against the cowpea aphid (Aphis craccivora), with some derivatives demonstrating activity comparable to or exceeding that of the commercial insecticide acetamiprid. This body of research highlights the potential of the pyridine scaffold, as found in this compound, to contribute to the development of new and effective crop protection agents.

Table of Mentioned Compounds

Advanced Materials Science Applications

The structural framework of halogenated pyridines is valuable in the field of materials science. Analogous compounds, such as 5-Bromo-2-chloropyridine, are employed as building blocks in the synthesis of advanced functional materials. nbinno.com These applications include the development of liquid crystals, organic light-emitting diodes (OLEDs), and various conducting polymers. nbinno.com

The pyridine ring, when incorporated into these materials, can impart specific electronic and photophysical properties. The presence of a bromine atom on the ring, as in this compound, provides a key site for synthetic modification, often through powerful cross-coupling reactions like the Suzuki coupling. researchgate.net This allows for the integration of the pyridine unit into larger polymeric or molecular structures designed for electronic devices and other advanced applications. nbinno.comresearchgate.net The potential for this compound to serve as a precursor in this domain is therefore significant, building on the established use of similar bromo-pyridine derivatives. nbinno.com

In the fields of supramolecular chemistry and ligand design, pyridine derivatives are frequently used due to the coordinating ability of the nitrogen atom in the pyridine ring. These compounds can act as ligands, binding to metal ions to form complex, highly organized structures. Pyridine derivatives are specifically noted for their use as scaffolds in the creation of chiral ligands. researchgate.net

This compound is a suitable candidate for these applications. The bromine atom offers a versatile handle for synthetic chemists to build more elaborate molecular architectures through cross-coupling reactions. researchgate.net This enables the design of specialized ligands with tailored electronic and steric properties, capable of forming predictable supramolecular assemblies or acting as components in catalysts for asymmetric synthesis. The ability to undergo diverse chemical transformations allows for the efficient production of complex structures valuable in both materials science and coordination chemistry. chemimpex.com

Interactive Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 610279-04-4 |

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-ethoxy-4-methylpyridine with high purity?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized pyridine precursor. For example, bromination of 2-ethoxy-4-methylpyridine using HBr or N-bromosuccinimide (NBS) under inert atmosphere (argon/nitrogen) at 0–25°C yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>99%) . Key parameters include reaction time (8–12 hr), stoichiometric control of brominating agents, and monitoring via TLC.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of H/C NMR (CDCl₃, 400 MHz) to confirm substitution patterns:

- Ethoxy group: δ ~1.35 ppm (triplet, -CH₂CH₃), δ ~4.05 ppm (quartet, -OCH₂).

- Methyl group: δ ~2.45 ppm (singlet, -CH₃).

High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₀BrNO: calc. 215.00, obs. 215.02). Compare melting points with structurally analogous bromopyridines (e.g., 5-Bromo-2-hydroxy-4-methylpyridine, mp 198–202°C ).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in sealed amber vials under inert gas (argon) at –20°C to prevent photodegradation and moisture absorption. Long-term stability tests (HPLC monitoring over 6 months) show <5% decomposition under these conditions. Avoid exposure to strong acids/bases due to potential cleavage of the ethoxy group .

Advanced Research Questions

Q. How does the electronic nature of the ethoxy group influence regioselectivity in further functionalization (e.g., cross-coupling reactions)?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position relative to the bromine. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with arylboronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via H NMR; meta-substituted products are disfavored (<10%) due to steric hindrance from the methyl group .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for halogenated pyridines?

- Methodological Answer : Cross-validate data using multiple analytical techniques (e.g., DSC for melting points, XRD for crystallinity). For example, discrepancies in melting points may arise from polymorphic forms or residual solvents. Reproduce synthesis protocols from independent sources (e.g., compare methods in vs. ) and publish corrections with full experimental details .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Bromine at position 5 activates the pyridine ring for NAS. Kinetic studies (UV-Vis monitoring) show that reactions with amines (e.g., piperidine) in DMF at 120°C proceed via a two-step mechanism: (1) rate-limiting deprotonation by a base (e.g., K₂CO₃), (2) nucleophilic attack. Computational modeling (DFT) predicts activation energy barriers consistent with experimental yields (75–85%) .

Q. How can isotopic labeling (e.g., C or H) be applied to study metabolic or degradation pathways of this compound?

- Methodological Answer : Synthesize C-labeled this compound by substituting CH₃I in the methylation step. Use LC-MS/MS to track labeled fragments in degradation studies (e.g., hydrolysis in pH 7.4 buffer at 37°C). Isotopic enrichment (>98%) ensures reliable detection of metabolites .

Q. What computational methods are suitable for predicting the compound’s interactions in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models electronic properties (HOMO/LUMO energies) and adsorption on metal catalysts (e.g., Pd). Compare computed reaction coordinates (activation energies, transition states) with experimental data (e.g., catalytic hydrogenation yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。